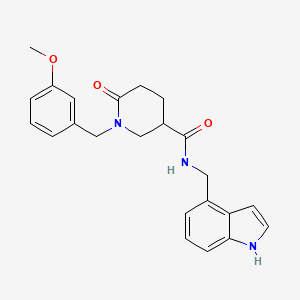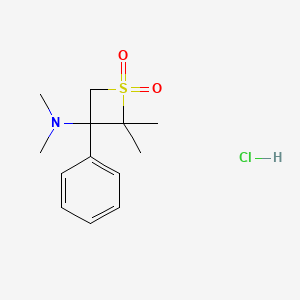![molecular formula C18H20ClNO2 B6082994 4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6082994.png)
4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride is a chemical compound used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor. The compound has been studied extensively for its potential use in treating various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride involves its binding to the dopamine D3 receptor. This receptor is involved in the regulation of reward pathways in the brain, making it a potential target for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride are not fully understood. However, studies have shown that the compound is able to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise targeting of this receptor, reducing the potential for off-target effects. However, one limitation of the compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride. One area of research is the development of more potent and selective compounds that target the dopamine D3 receptor. Another area of research is the investigation of the compound's potential use in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Synthesemethoden
The synthesis of 4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride involves the reaction of 1-naphthol with 4-bromo-2-butyn-1-ol to form the corresponding alkene. This is then reacted with morpholine in the presence of a palladium catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride has been studied extensively for its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction. The compound has also been studied for its potential use in treating schizophrenia, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
4-(4-naphthalen-1-yloxybut-2-ynyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c1-2-8-17-16(6-1)7-5-9-18(17)21-13-4-3-10-19-11-14-20-15-12-19;/h1-2,5-9H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTRKYDMMCEJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Naphthalen-1-yloxybut-2-ynyl)morpholine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-N-[(6-hydroxy-2-methyl-4-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6082926.png)
![5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6082941.png)

![N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6082962.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6082964.png)
![5-(difluoromethyl)-3-methyl-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6082967.png)
![methyl 4,5-dimethoxy-2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B6082975.png)

![3-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6082979.png)
![3-[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]pyridine](/img/structure/B6082992.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B6083005.png)
![1-[(5-methyl-2-thienyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6083013.png)
![9-[(4-chlorobenzyl)amino]-3,3-dimethyl-1,2,3,4-tetrahydro-1-acridinol 2-butenedioate (salt)](/img/structure/B6083021.png)